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PYRIDIN-2-ONE RIBOSIDE CEP

RNA fluorescence spectroscopy ribozyme folding assays FRET-compatible nucleosides

Pyridin-2-one Riboside CEP (CAS 179915-57-2) is a 2′-O-tert-butyldimethylsilyl (TBDMS)-protected, 5′-O-dimethoxytrityl (DMT)-protected, 3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite derived from 1-(β-D-ribofuranosyl)-2-pyridinone. Serving as a protected phosphoramidite building block, it enables site-specific incorporation of the pyridin-2-one nucleobase into oligoribonucleotides via automated solid-phase synthesis.

Molecular Formula C46H62N3O8PSi
Molecular Weight 844.074
CAS No. 179915-57-2
Cat. No. B573601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRIDIN-2-ONE RIBOSIDE CEP
CAS179915-57-2
SynonymsPYRIDIN-2-ONE RIBOSIDE CEP
Molecular FormulaC46H62N3O8PSi
Molecular Weight844.074
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1
InChIKeyFMVRDFSSWDAZFJ-VDXGOTTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-2-one Riboside CEP (CAS 179915-57-2): Structural Identity and Core Utility in Oligoribonucleotide Synthesis


Pyridin-2-one Riboside CEP (CAS 179915-57-2) is a 2′-O-tert-butyldimethylsilyl (TBDMS)-protected, 5′-O-dimethoxytrityl (DMT)-protected, 3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite derived from 1-(β-D-ribofuranosyl)-2-pyridinone . Serving as a protected phosphoramidite building block, it enables site-specific incorporation of the pyridin-2-one nucleobase into oligoribonucleotides via automated solid-phase synthesis [1]. The pyridin-2-one heterocycle represents a non-natural, deletion-modified nucleobase that lacks the N3 nitrogen and the C4 carbonyl present in uridine, thereby functioning as a selective hydrogen-bonding probe within catalytic and duplex RNA contexts [2].

Why Generic Nucleobase Analog Phosphoramidites Cannot Substitute for Pyridin-2-one Riboside CEP in Structure–Function Studies of RNA


The pyridin-2-one nucleobase presents a unique hydrogen-bond donor/acceptor pattern distinct from all natural pyrimidines and from its closest structural analogs, notably Zebularine (pyrimidin-2-one) and pyridin-4-one. Unlike the natural C4=O···H–N interaction present in uridine, the carbonyl at position 2 of the pyridin-2-one ring creates a fundamentally different geometric orientation of hydrogen-bonding functionality [1]. This shifts the tautomeric equilibrium and alters base-pairing specificity compared to both natural nucleobases and isomeric pyridinones [2]. Consequently, a procurement decision that treats any modified pyrimidine phosphoramidite as interchangeable will directly compromise the intended hydrogen-bonding interrogation, ribozyme catalytic perturbation profile, or unnatural base-pair selectivity that motivated the experimental design.

Quantitative Differentiation Evidence for Pyridin-2-one Riboside CEP Relative to Closest Analogs


Absence of Intrinsic Fluorescence Differentiates Pyridin-2-one Riboside from Zebularine for Biophysical RNA Studies

The pyridin-2-one ribonucleoside phosphoramidite provides a non-fluorescent alternative to Zebularine (pyrimidin-2-one ribonucleoside), its closest structural analog and the compound from which it is derived by 3-deaza modification. Zebularine exhibits intrinsic fluorescence with absorption maximum at 298 nm and emission maximum at 367 nm . In contrast, pyridin-2-one ribonucleoside lacks the pyrimidine-2-one chromophore responsible for this fluorescence, thereby eliminating spectral interference in UV- and fluorescence-based biophysical measurements of RNA structure and dynamics when incorporated at the same position.

RNA fluorescence spectroscopy ribozyme folding assays FRET-compatible nucleosides

Opposite Direction of Catalytic Rate Modulation in Hammerhead Ribozyme Distinguishes Pyridin-2-one from Pyridin-4-one at Position N7

When incorporated at the phylogenetically nonconserved position N7 of the hammerhead ribozyme core, pyridin-2-one and pyridin-4-one produce diametrically opposite effects on the rate of the chemical cleavage step. The pyridin-4-one base substitution increased k2 (the chemical cleavage rate constant) up to 12-fold relative to the unmodified U7 ribozyme [1]. By contrast, pyridin-2-one was among four base substitutions tested that resulted in decreased catalytic rates at the same position [1]. Under single-turnover conditions, the pyridin-4-one-substituted ribozyme (4P7) exhibited a k2 value of 12 ± 1 min⁻¹ versus 0.94 ± 0.12 min⁻¹ for the unmodified U7 ribozyme, representing a ~13-fold acceleration of the chemical step [1].

hammerhead ribozyme catalytic RNA chemical modification

Position-Dependent Hammerhead Ribozyme Cleavage Efficiency Defines the Structural Resolution Achievable with 2-Pyridone Substitution

Site-specific substitution of 2-pyridone (2P) for individual uridine residues within the hammerhead ribozyme–substrate complex reveals a >100-fold differential effect depending on the position of incorporation. Substitution at U4 (2P4) within the conserved uridine loop reduced the cleavage efficiency (kcat/KM) by greater than two orders of magnitude relative to the native complex, driven predominantly by a decrease in kcat [1]. In stark contrast, identical 2-pyridone substitutions at U7 (2P7) and U16.1 (2P16.1) resulted in no significant reduction in kcat/KM relative to the native ribozyme [1]. The pH vs. cleavage rate profile for the 2P4 complex further demonstrated that the O2-carbonyl of U4 is critical for transition-state stabilization, whereas the O2-carbonyls of U7 and U16.1 are not [1].

hammerhead ribozyme catalytic mechanism functional group deletion

Specific T7 RNA Polymerase Transcription Fidelity of the x–y Unnatural Base Pair Supports Genetic Alphabet Expansion Applications

The pyridin-2-one nucleobase (designated y) forms a selective unnatural base pair with 2-amino-6-(N,N-dimethylamino)purine (designated x) that functions in T7 RNA polymerase-mediated transcription. In nucleotide composition analysis of transcription products, when the template contained x at position 11 and yTP was supplied at 1 mM together with the four natural NTPs, the misincorporation of U opposite x was limited to approximately 4% of the expected U count (0.04–0.05 Cp versus a theoretical value of 0), while y was incorporated at 0.92–0.99 relative to the theoretical value of 1.0 [1]. This contrasts with previously reported unnatural base-pair systems such as xanthosine–2,4-diaminopyrimidine, where adenosine misincorporation opposite the unnatural base reached 14% under comparable conditions [1]. The bulky dimethylamino group of x effectively eliminates noncognate pairing with natural bases in the template strand [1].

unnatural base pair T7 RNA polymerase expanded genetic alphabet

Compatibility with Standard RNA Solid-Phase Synthesis Cycles Enables Seamless Integration into Existing Oligonucleotide Production Workflows

Pyridin-2-one Riboside CEP is designed for direct use on automated DNA/RNA synthesizers employing standard β-cyanoethyl phosphoramidite chemistry. The manufacturer recommends a 12-minute coupling time for this modified phosphoramidite, which is compatible with the extended coupling protocols already employed for TBDMS-protected RNA phosphoramidites . The compound is supplied as a solution in anhydrous acetonitrile and demonstrates a solution stability of 2–3 days under standard instrument conditions, with recommended storage at −10 to −30°C (freezer) for long-term stability . This coupling and stability profile aligns with the operational parameters of widely used RNA phosphoramidites such as 2′-O-TBDMS-protected rU, rC, rA, and rG monomers, whereas certain other modified nucleobase phosphoramidites require specialized deprotection protocols, non-standard activators, or extended coupling times exceeding 15 minutes .

solid-phase oligonucleotide synthesis phosphoramidite coupling RNA synthesis workflow

High-Value Application Scenarios for Pyridin-2-one Riboside CEP Based on Verified Differentiation Evidence


Atomic Mutagenesis of Conserved Uridine Carbonyls in Hammerhead and Hairpin Ribozyme Catalytic Cores

The >100-fold position-dependent cleavage impairment demonstrated by 2-pyridone substitution at U4 versus U7/U16.1 [1] makes Pyridin-2-one Riboside CEP the reagent of choice for systematically deleting individual uridine O2-carbonyl hydrogen-bond acceptors within ribozyme active sites. By synthesizing a panel of oligoribonucleotides each bearing a single 2-pyridone substitution at a different conserved uridine, researchers can generate atomic-resolution functional maps of the catalytic pocket. The absence of intrinsic fluorescence in the pyridin-2-one nucleobase further ensures that folding and kinetic measurements by fluorescence spectroscopy are free from probe-derived background .

Site-Specific Incorporation of Bioorthogonal Functionality into Long RNA Transcripts via Unnatural Base Pair Transcription

The high transcription fidelity of the y–x unnatural base pair (≤4% U misincorporation opposite x) enables T7 RNA polymerase-mediated incorporation of pyridin-2-one at predetermined positions within RNA transcripts exceeding 60 nucleotides [2]. This is particularly valuable for generating site-specifically modified long non-coding RNAs, riboswitches, or mRNA for single-molecule biophysics, where chemical synthesis of full-length modified RNA is cost-prohibitive. The compatibility of Pyridin-2-one Riboside CEP with standard RNA deprotection conditions allows the chemically synthesized x-containing DNA template strand to be prepared in parallel using conventional DNA synthesis.

Comparative Mechanistic Studies Requiring Paired Pyridin-2-one and Pyridin-4-one Substitutions in Catalytic RNA

The opposite catalytic effects of pyridin-2-one (rate-decreasing) versus pyridin-4-one (up to 12.8-fold rate-increasing) at hammerhead position N7 [3] create a powerful paired-probe strategy for dissecting hydrogen-bonding contributions to transition-state stabilization. By procuring both phosphoramidites and synthesizing otherwise identical ribozymes differing only in the 2-oxo vs. 4-oxo placement, researchers can unambiguously attribute catalytic effects to the geometric orientation of the carbonyl oxygen, controlling for all other variables including nucleobase hydrophobicity and steric bulk.

Triplex-Forming Oligonucleotide Development Targeting CG Inversions in Genomic Duplex DNA

Oligonucleotides containing pyridin-2-one nucleobases exhibit specific binding to CG base-pair inversions within antiparallel triplex motifs, as demonstrated through thermal denaturation and electrophoretic mobility shift analyses [4]. Pyridin-2-one Riboside CEP enables the synthesis of RNA or 2′-O-modified RNA third strands for targeting disease-relevant genomic sequences that deviate from strict oligopurine–oligopyrimidine composition, an application where standard thymine or 5-methylcytosine third-strand residues exhibit substantially weaker affinity for CG interruptions.

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